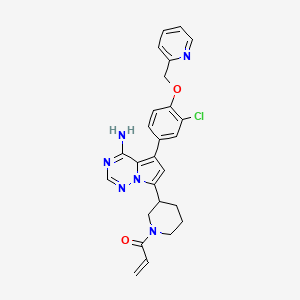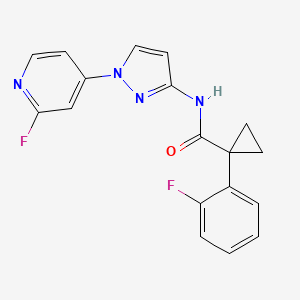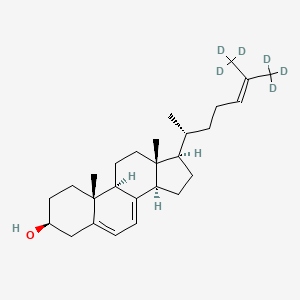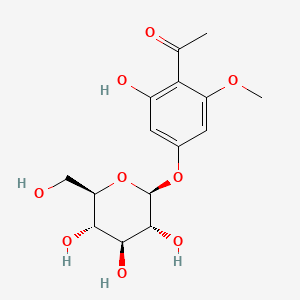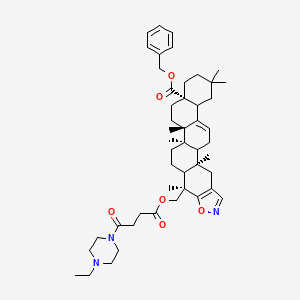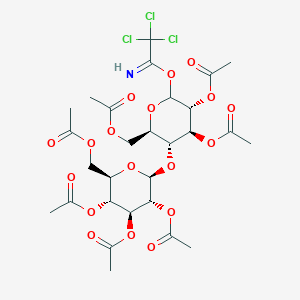
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” is a complex glycosylated molecule It consists of multiple acetylated glucose units linked through a beta-1,4-glycosidic bond The compound also contains a trichloromethyl group attached to an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the trichloromethyl group. The key steps are:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose units are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose units are linked through a beta-1,4-glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Trichloromethyl Group: The trichloromethyl group is introduced through a reaction with trichloromethyl chloroformate in the presence of a base.
Deprotection: The acetyl groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The key challenges would be ensuring the purity of the final product and optimizing reaction conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: The compound could be explored for its potential as a drug or drug delivery system.
Industry: It may find applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” would depend on its specific interactions with biological molecules. The compound’s glycosylated structure suggests it may interact with carbohydrate-binding proteins, such as lectins, and influence cellular processes. The trichloromethyl group could also play a role in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl2: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CBr3: Similar structure but with a tribromomethyl group instead of a trichloromethyl group.
Uniqueness
The presence of the trichloromethyl group in “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” makes it unique compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological molecules, potentially leading to distinct biochemical properties and applications.
Eigenschaften
Molekularformel |
C28H36Cl3NO18 |
|---|---|
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26?/m1/s1 |
InChI-Schlüssel |
QUJSSIATSJUBGC-LKWTZSAASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aniline](/img/structure/B12428747.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)

